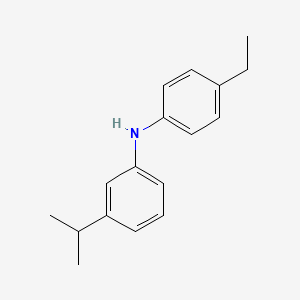
N-(4-Ethylphenyl)-3-isopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethylphenyl)-3-isopropylaniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of an ethyl group attached to the phenyl ring and an isopropyl group attached to the aniline nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-3-isopropylaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as N-(4-ethylphenyl)-3-nitroaniline, using a palladium catalyst. This process is conducted under high pressure and temperature conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethylphenyl)-3-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Ethylphenyl)-3-isopropylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(4-Ethylphenyl)-3-isopropylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparación Con Compuestos Similares
N-(4-Ethylphenyl)-3-isopropylaniline can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-3-isopropylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Ethylphenyl)-3-methylphenylamine: Similar structure but with a methyl group on the aniline nitrogen.
N-(4-Ethylphenyl)-3-nitroaniline: Similar structure but with a nitro group instead of an isopropyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their functional groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions, making it valuable in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and related fields.
Propiedades
Fórmula molecular |
C17H21N |
|---|---|
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-3-propan-2-ylaniline |
InChI |
InChI=1S/C17H21N/c1-4-14-8-10-16(11-9-14)18-17-7-5-6-15(12-17)13(2)3/h5-13,18H,4H2,1-3H3 |
Clave InChI |
DHKQLKMDSAKPNX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC2=CC=CC(=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


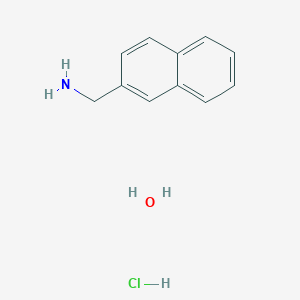
![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)


![1-(4-Chlorophenyl)dibenzo[b,d]thiophene](/img/structure/B13648150.png)
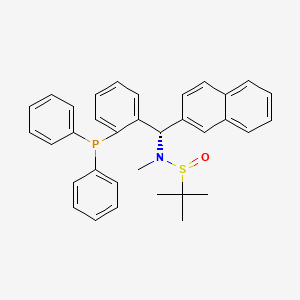
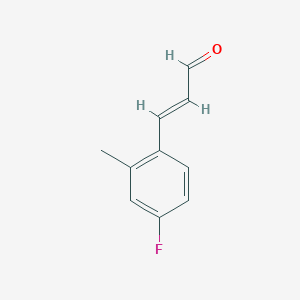



![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
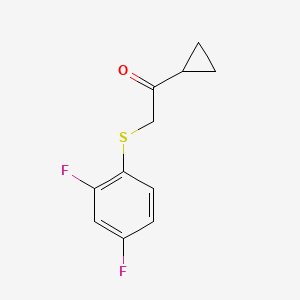

![4-[(1-Methylpyrazol-4-yl)methyl-(2-pyrrolidin-1-ylsulfonylethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B13648206.png)
